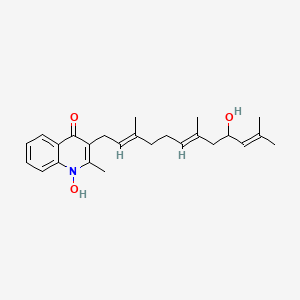
Aurachin Re
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurachin Re, also known as this compound, is a useful research compound. Its molecular formula is C25H33NO3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Aurachin Re has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, it inhibits the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway. This inhibition leads to a disruption in bacterial electron transport processes, making this compound an attractive candidate for developing new antibiotics against resistant strains of bacteria, particularly Mycobacterium tuberculosis .
Table 1: Antibacterial Efficacy of this compound
| Bacteria | Minimum Inhibitory Concentration (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Bacillus subtilis | 0.15 | |
| Mycobacterium tuberculosis | 0.25 |
Antiprotozoal Properties
In addition to its antibacterial effects, this compound exhibits antiprotozoal activities. It has shown efficacy against Leishmania donovani, the causative agent of leishmaniasis, and various strains of Plasmodium falciparum, which causes malaria. The compound's mode of action appears to be distinct from traditional antimalarial drugs such as chloroquine, suggesting potential for use in resistant cases .
Table 2: Antiprotozoal Activity of this compound
| Protozoan | Activity Observed | Reference |
|---|---|---|
| Leishmania donovani | Effective | |
| Plasmodium falciparum | Moderate (chloroquine-resistant strain) |
Case Study 1: Inhibition of Menaquinone Biosynthesis
Research has identified that this compound acts as a selective inhibitor of MenA in Mycobacterium tuberculosis. In vitro assays demonstrated that this inhibition significantly increased the potency of killing non-replicating bacteria under low oxygen conditions, which is critical for targeting dormant bacterial populations that are often resistant to conventional antibiotics .
Case Study 2: Antimicrobial Spectrum
A study evaluating the antimicrobial spectrum of this compound revealed its effectiveness against various Gram-positive strains while exhibiting limited activity against Gram-negative species. This specificity highlights its potential as a targeted antibiotic with reduced risk of disrupting beneficial microbiota .
Analyse Des Réactions Chimiques
Structural Modifications and Functional Impact
The chiral C9′ position in aurachin RE’s farnesyl side chain distinguishes it from other aurachins and enhances specificity against bacterial electron transport chains .
Critical Functional Groups:
-
Quinoline N-hydroxyl group : Mediates binding to menaquinone biosynthesis enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in M. tuberculosis .
-
Farnesyl side chain : Facilitates membrane localization, disrupting respiratory chain complexes .
Biological Activity and Reaction Specificity
This compound inhibits MenA at IC₅₀ = 0.8 µM and exhibits bactericidal effects against nonreplicating M. tuberculosis (MIC = 3.1 µg/mL) without affecting other Gram-positive bacteria at high concentrations .
Mechanistic Insights:
-
Disrupts electron transport by targeting cytochrome bc₁ complex in Gram-positive bacteria .
-
Selective MenA inhibition occurs via competitive binding to the prenyl diphosphate pocket, blocking menaquinone biosynthesis .
Synthetic and Biotechnological Approaches
While natural yields of this compound are low (<1 mg/L), heterologous expression of rau genes in Escherichia coli enables scalable production .
Key Challenges:
Propriétés
Formule moléculaire |
C25H33NO3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-hydroxy-3-[(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]-2-methylquinolin-4-one |
InChI |
InChI=1S/C25H33NO3/c1-17(2)15-21(27)16-19(4)10-8-9-18(3)13-14-22-20(5)26(29)24-12-7-6-11-23(24)25(22)28/h6-7,10-13,15,21,27,29H,8-9,14,16H2,1-5H3/b18-13+,19-10+ |
Clé InChI |
CHMBGHGLJJOOSO-VAKGXLRMSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CC(C=C(C)C)O |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CC(C=C(C)C)O |
Synonymes |
aurachin RE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















